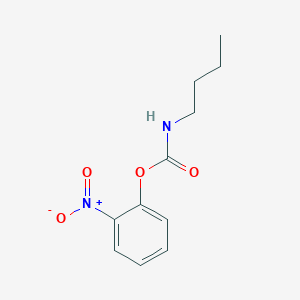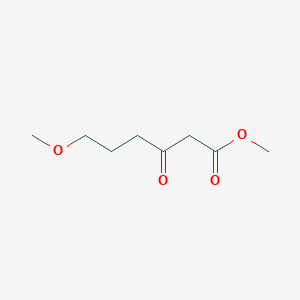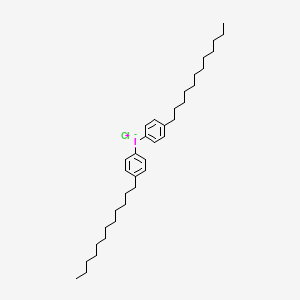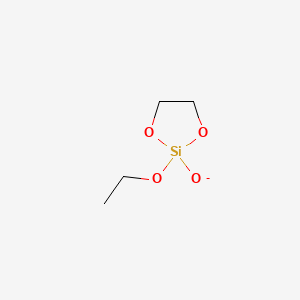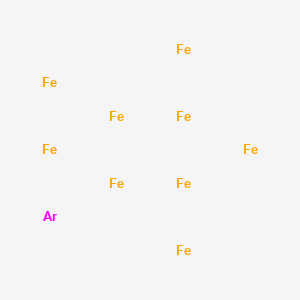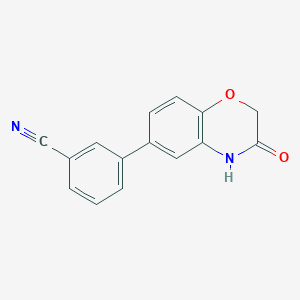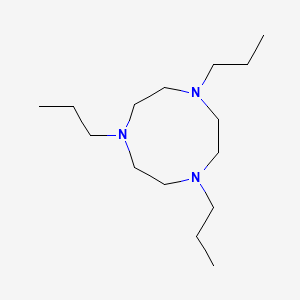
1,4,7-Tripropyl-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tripropyl-1,4,7-triazonane is a chemical compound with the molecular formula C15H33N3. It is a derivative of 1,4,7-triazonane, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-tripropyl-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of 1,4,7-triazonane attack the carbon atoms of the propyl halides, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as carbon tetrachloride, with p-dimethylaminopyridine (DMAP) as an acid-binding agent to enhance the reaction efficiency. The reaction temperature is maintained between -50°C and -30°C to avoid side reactions and achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tripropyl-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent triazonane.
Substitution: The propyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1,4,7-triazonane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4,7-Tripropyl-1,4,7-triazonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7-tripropyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazonane ring act as donor atoms, coordinating with metal ions to form chelates. This coordination can stabilize the metal ions and enhance their reactivity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- **1,4,
1,4,7-Triazonane: The parent compound, which lacks the propyl groups.
Properties
CAS No. |
174841-27-1 |
|---|---|
Molecular Formula |
C15H33N3 |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
1,4,7-tripropyl-1,4,7-triazonane |
InChI |
InChI=1S/C15H33N3/c1-4-7-16-10-12-17(8-5-2)14-15-18(9-6-3)13-11-16/h4-15H2,1-3H3 |
InChI Key |
AEVTZCQPHXRZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CCN(CC1)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
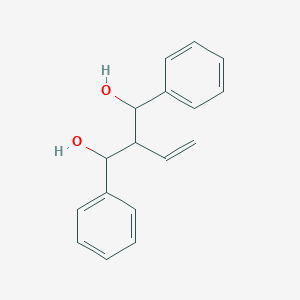
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
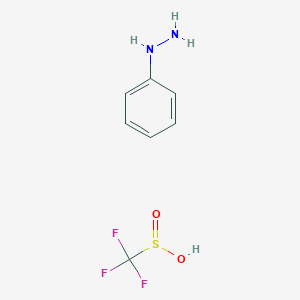
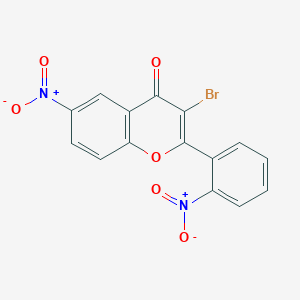
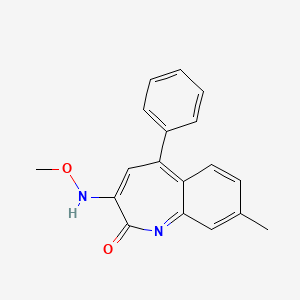
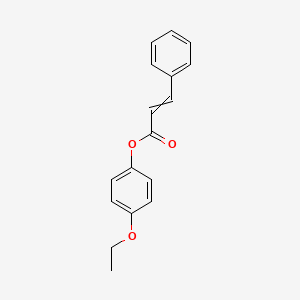
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
